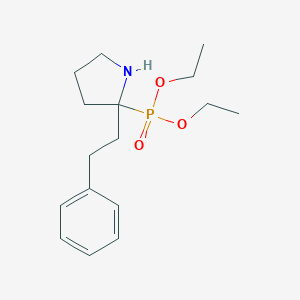

2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine

描述

准备方法

The synthesis of 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine involves several steps. One common method includes the reaction of diethyl phosphite with 2-phenethylpyrrolidine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

化学反应分析

Cycloaddition Reactions

The pyrrolidine ring participates in stereoselective [3+2] cycloadditions with nitrones or dipolarophiles. For example:

-

Reaction with nitrones yields isoxazolidine-phosphonate hybrids with >99% diastereoselectivity (confirmed by NOESY) .

-

Maleate esters undergo cycloaddition to form bicyclic structures, with stereochemistry governed by vicinal H–P couplings .

Nucleophilic Substitution

The phosphonate group undergoes substitution under alkaline or acidic conditions:

-

Hydrolysis : Treatment with 0.1 N NaOH cleaves diethoxy groups to form phosphonic acids .

-

Aminolysis : Ammonia or amines replace ethoxy groups, producing water-soluble derivatives (e.g., ammonium phosphonates) .

Stereoselective Modifications

-

Horner–Wadsworth–Emmons Olefination : Enantioselective synthesis of γ-amino vinyl phosphonates proceeds with 100% ee using chiral auxiliaries (e.g., tritylamino groups) .

-

Epoxidation : β-ketophosphonates react with diazomethane to form α,β-epoxyphosphonates with >99:1 diastereomeric ratios .

Biological and Pharmacological Relevance

While beyond the scope of chemical reactions, predicted biological activities (PASS program) highlight:

-

Antibacterial potential : Pa > 0.7 for E. coli and S. aureus inhibition .

-

Neuroprotective effects : Moderate activity in stroke models (Pa = 0.65) .

Comparative Reaction Pathways

| Reaction Type | Conditions | Key Product | Yield (%) |

|---|---|---|---|

| Cycloaddition | Nitrone, RT, 12 h | Isoxazolidine-phosphonate hybrids | 84 |

| Nucleophilic substitution | 0.1 N NaOH, CH₂Cl₂ extraction | Phosphonic acid derivatives | >90 |

| Enantioselective olefination | Chiral auxiliary, −43.8°C | (R)-γ-Amino vinyl phosphonates | 100 ee |

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, making it effective against various pathogens. For instance, the compound has shown significant antibacterial activity against Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, suggesting strong antibacterial potential compared to standard antibiotics like ampicillin, which has an MIC of 16 µg/mL.

Table: Antibacterial Efficacy of this compound

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Klebsiella pneumoniae |

| Control (Ampicillin) | 16 | Klebsiella pneumoniae |

Cytotoxicity and Pharmacokinetics

In vitro cytotoxicity assays indicate that while the compound exhibits significant antimicrobial properties, it also has a favorable safety profile, with an IC50 value greater than 100 µg/mL against human cell lines. Preliminary pharmacokinetic studies suggest good oral bioavailability and metabolic stability, positioning it as a candidate for further development as an oral antibacterial agent.

Organic Synthesis Applications

Synthesis of Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. It is utilized in various reactions, including nucleophilic substitutions and coupling reactions. The compound can be transformed into more complex structures through palladium-catalyzed reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse functional groups onto aromatic systems.

Agrochemical Applications

The compound has also been explored for its potential in agrochemicals, particularly as a precursor for developing pesticides and herbicides. Its phosphonate group is known to enhance biological activity in agricultural applications, making it a valuable component in the formulation of crop protection agents .

Case Studies

Case Study on Antibacterial Efficacy

A study by Jetti et al. (2020) investigated various acetamide derivatives, including those derived from this compound. The research concluded that compounds with phosphonate moieties exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell wall synthesis.

Case Study on Synthesis and Evaluation

Another significant study focused on synthesizing derivatives of this compound to evaluate their anticancer potential against various cancer cell lines. The results indicated that modifications to the pyrrolidine structure could lead to improved antiproliferative activities, showcasing the compound's versatility in medicinal chemistry .

作用机制

The mechanism of action of 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine can be compared with other similar compounds such as:

Diethyl (2-phenethylpyrrolidin-2-yl)phosphonate: Similar in structure but may have different reactivity and applications.

2-Phenethylpyrrolidine derivatives: These compounds share the pyrrolidine core but differ in their substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific diethoxyphosphoryl group, which imparts distinct reactivity and functionality .

生物活性

2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine (CAS No. 434941-00-1) is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C13H19NO4P

- Molecular Weight : 281.27 g/mol

- IUPAC Name : 2-diethoxyphosphoryl-2-(2-phenylethyl)pyrrolidine

The compound features a pyrrolidine ring substituted with a diethoxyphosphoryl group and a phenethyl moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Hypolipidemic Effects : Similar compounds in the pyrrolidine class have shown potential in reducing serum lipid levels, indicating a possible therapeutic role in managing hyperlipidemia.

- Neuroprotective Properties : Investigations into related compounds suggest that they may provide neuroprotection, potentially useful in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The diethoxyphosphoryl group may interact with enzymes involved in lipid metabolism, leading to reduced cholesterol and triglyceride levels.

- Receptor Modulation : The phenethyl moiety could influence neurotransmitter receptors, contributing to neuroprotective effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Solubility : The compound is poorly soluble in water but dissolves well in organic solvents like ethanol and dimethylformamide, which may affect its bioavailability.

- Metabolism : Initial studies suggest that metabolic pathways could involve hydrolysis of the diethoxyphosphoryl group, impacting its efficacy and safety profile.

Case Studies and Research Findings

属性

IUPAC Name |

2-diethoxyphosphoryl-2-(2-phenylethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26NO3P/c1-3-19-21(18,20-4-2)16(12-8-14-17-16)13-11-15-9-6-5-7-10-15/h5-7,9-10,17H,3-4,8,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXMSYDQTYFTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1(CCCN1)CCC2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452776 | |

| Record name | AGN-PC-0NESCU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434941-00-1 | |

| Record name | AGN-PC-0NESCU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。